1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE
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Overview
Description
1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE is a complex organic compound that combines several heterocyclic structures. It is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a furan ring, an indoloquinoxaline moiety, and a piperazine ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the initial formation of the indoloquinoxaline core through an annulation reaction of indoles with 2-vinylanilines in the presence of iodine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indoloquinoxaline moiety can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the indoloquinoxaline moiety would produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest it may have antiviral and cytotoxic properties.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE involves its interaction with molecular targets such as DNA and proteins. The indoloquinoxaline moiety is known to intercalate into DNA, stabilizing the DNA structure and potentially inhibiting the activity of enzymes like topoisomerase . This interaction can lead to the modulation of various cellular pathways, resulting in antiviral or cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the furan-2-carbonyl and piperazine groups.
11-Methyl-6H-indolo[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: Contains the indoloquinoxaline moiety but with different substituents.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)PIPERAZINE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-8-9-22-19(17-18)24-25(28-21-6-3-2-5-20(21)27-24)31(22)15-12-29-10-13-30(14-11-29)26(32)23-7-4-16-33-23/h2-9,16-17H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCIQYDHKSVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCN(CC5)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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